[4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine
Description
[4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine: is an organic compound with the molecular formula C11H16FNO2 This compound is characterized by the presence of a fluoro group, a methoxyethoxymethyl group, and an amine group attached to a phenyl ring
Properties
IUPAC Name |
[4-fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-4-5-15-8-10-6-11(12)3-2-9(10)7-13/h2-3,6H,4-5,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCQGMIYIZXRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=CC(=C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341711-10-1 | |
| Record name | 1-{4-fluoro-2-[(2-methoxyethoxy)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde is then reacted with 2-(2-methoxyethoxy)methyl chloride in the presence of a base such as potassium carbonate to form the intermediate [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanol.
Amination: The intermediate is subsequently subjected to reductive amination using a reducing agent like sodium borohydride and an amine source such as ammonium chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanol
- [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]nitrile
- [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]amine
Uniqueness:
- Functional Groups: The presence of both a fluoro group and a methoxyethoxymethyl group provides unique reactivity and interaction profiles.
- Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
- Applications: Its potential applications in diverse fields such as chemistry, biology, medicine, and industry highlight its significance.
Biological Activity
[4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine, identified by its CAS number 1341711-10-1, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring and a methanamine group, which contribute to its unique pharmacological profile. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This selectivity is significant as it relates to potential therapeutic effects in mood disorders and anxiety.
Biological Activity Data
Case Studies
- Serotonin Receptor Agonism : A study conducted on a series of N-substituted (2-phenylcyclopropyl)methylamines highlighted the efficacy of this compound as a potent agonist at the 5-HT2C receptor. The compound demonstrated a preference for Gq signaling pathways over β-arrestin recruitment, indicating its potential for reduced side effects commonly associated with serotonin receptor modulation .
- Behavioral Impact in Animal Models : In amphetamine-induced hyperactivity models, this compound exhibited antipsychotic-like effects, suggesting its utility in treating conditions such as schizophrenia or bipolar disorder. The compound's ability to modulate serotonin pathways may contribute to these observed behavioral changes .
Pharmacological Applications
The unique properties of this compound position it as a promising candidate for further pharmacological development. Its potential applications include:
- Antidepressants : Targeting serotonin receptors could lead to new treatments for depression.
- Anxiolytics : Modulating serotonin pathways may provide relief from anxiety disorders.
- Antipsychotics : Its selectivity for 5-HT2C receptors suggests potential use in managing psychotic symptoms.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing [4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine?
- Methodological Answer : Synthesis involves multi-step reactions, starting with halogenated intermediates and functional group modifications. For example, a brominated precursor may undergo nucleophilic substitution with 2-methoxyethoxymethyl groups under inert conditions. Critical parameters include solvent choice (e.g., methyl tert-butyl ether for phase separation), reaction temperature (controlled to avoid side reactions), and purification via column chromatography or recrystallization. Characterization via -NMR, -NMR, and LC-MS ensures structural fidelity .
Q. How can the compound’s physical and chemical properties be systematically determined?
- Methodological Answer : Key properties include:
- Molecular weight : Calculated via mass spectrometry (e.g., Exact Mass: ~227.13 g/mol for CHFNO).
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis or gravimetric analysis.
- Stability : Assessed under varying pH, temperature, and light exposure via HPLC monitoring.
- LogP : Determined experimentally using shake-flask methods or predicted via software (e.g., PSA ≈ 40 Ų) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm substituent positions and methoxyethoxy group integration.
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm).
- Mass Spectrometry : High-resolution MS validates molecular formula.
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms stereochemistry .
Advanced Research Questions
Q. How can substituent modifications enhance biological activity in derivatives of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve membrane permeability or target binding.
- In Vitro Assays : Testing antimicrobial or enzyme inhibitory activity against model organisms (e.g., Candida albicans or Escherichia coli).
- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with biological targets like cytochrome P450 enzymes .
Q. How can contradictory bioactivity data between similar benzylamine derivatives be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple methods (e.g., microbroth dilution vs. agar diffusion for antimicrobial activity).
- Purity Analysis : Eliminate impurities via HPLC or GC-MS; even 5% impurities can skew bioactivity.
- Stereochemical Considerations : Use chiral chromatography to isolate enantiomers, as biological activity often depends on configuration .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura).
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity while minimizing side products.
- Scale-Up Adjustments : Maintain stirring efficiency and temperature uniformity; batch reactors may require slower addition rates than lab-scale setups .
Q. How does the methoxyethoxymethyl group influence solubility and LogP?
- Methodological Answer :
- Solubility Enhancement : The ethylene glycol moiety increases hydrophilicity, improving aqueous solubility (critical for in vivo studies).
- LogP Reduction : Experimental LogP decreases by ~1–2 units compared to non-polar analogs, measured via octanol-water partitioning. Computational tools (e.g., MarvinSketch) predict trends for derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
